4-(4-Methoxyphenyl)-2-methyl-1-butene
Overview
Description
The compound "4-(4-Methoxyphenyl)-2-methyl-1-butene" is a chemical entity that can be associated with various research areas, including organic synthesis, photoluminescence, and crystallography. Although the provided papers do not directly discuss this compound, they do involve related compounds that share functional groups or structural motifs, such as methoxyphenyl groups and conjugated systems. These papers provide insights into the synthesis, properties, and structural analysis of similar compounds, which can be extrapolated to understand "4-(4-Methoxyphenyl)-2-methyl-1-butene."
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel reaction, as seen in the preparation of photoluminescent phenylene vinylene oligomers . Additionally, the use of three carbon synthons for the synthesis of heterocycles with aldehyde functionality is demonstrated, which could be relevant for the synthesis of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The stereospecific synthesis of dienes, which may share similarities with the target compound, is also described .
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structures of compounds with methoxyphenyl groups . The analysis of intermolecular interactions, such as hydrogen bonding and π-π interactions, is crucial for understanding the solid-state properties of these compounds. The crystallographic structure of a related compound, "4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one," has been disclosed, which could offer parallels in terms of molecular geometry and electronic effects .
Chemical Reactions Analysis
The reactivity of compounds with methoxyphenyl groups can be influenced by the presence of electron-donating or electron-withdrawing substituents, as seen in the study of σ(C-Se)-π hyperconjugation effects . Understanding these electronic effects is essential for predicting the chemical behavior of "4-(4-Methoxyphenyl)-2-methyl-1-butene" in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the photoluminescent properties of phenylene vinylene oligomers are explored, which could be relevant for the optical properties of "4-(4-Methoxyphenyl)-2-methyl-1-butene" . The crystal structures and intermolecular interactions of azines with methoxyphenyl groups provide a basis for understanding the solid-state properties of similar compounds .
Scientific Research Applications
1. Mechanism in Nucleophilic Substitution and Elimination Reactions
Toteva and Richard (1996) explored the rate constants and yields of nucleophilic substitution and elimination reactions involving 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. They discovered that reactions do not proceed exclusively through a common carbocation intermediate, providing insights into the complex mechanisms involved in these chemical processes (Toteva & Richard, 1996).
2. Continuous Flow Synthesis
Viviano et al. (2011) evaluated continuous flow strategies for generating important 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone. These strategies involve the preparation of 4-aryl-3-buten-2-ones followed by selective hydrogenation, highlighting the significance of 4-(4-methoxyphenyl)-2-methyl-1-butene in pharmaceutical synthesis processes (Viviano et al., 2011).
3. Free Energy Profile for Isomerization
Toteva and Richard (1997) reported on the stepwise allylic 1,3-isomerization of 4-(4-methoxyphenyl)-2-methyl-1-butene through a tertiary carbocation intermediate. This research contributes to understanding the energetics and mechanisms of isomerization reactions in aqueous environments (Toteva & Richard, 1997).
4. Ionic Hydrogenation Studies
Koltunov, Repinskaya, and Borodkin (2001) investigated the ionic hydrogenation of α,β-unsaturated ketones, including 4-(4-methoxyphenyl)-2-methyl-1-butene, demonstrating its reactivity in the presence of aluminum halides. This research is crucial for understanding the chemical behavior of such compounds under specific catalytic conditions (Koltunov et al., 2001).
5. Photochemistry of Aromatic Halides
Protti et al. (2004) examined the photochemistry of aromatic halides, including 4-(4-methoxyphenyl)-2-methyl-1-butene, exploring their reactivity under various conditions. This research provides insights into the photogeneration and reactivity of these compounds, which is relevant in fields like photochemistry and material sciences (Protti et al., 2004).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use or disposal.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or biological activities.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
1-methoxy-4-(3-methylbut-3-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXNUWVHXNGMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452518 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-methyl-1-butene | |
CAS RN |
18491-21-9 | |
Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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